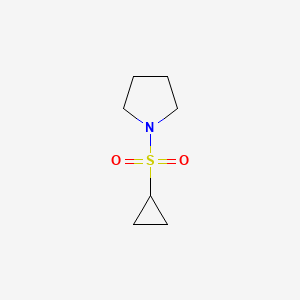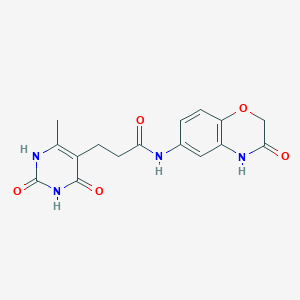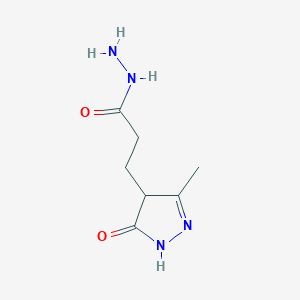![molecular formula C20H19N5O2 B6423714 N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 422531-77-9](/img/structure/B6423714.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” is a complex organic molecule. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also has a benzotriazine ring, which is a type of heterocyclic compound. Heterocycles are common in many drugs and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The indole and benzotriazine moieties could potentially undergo electrophilic substitution reactions . The amide group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Mécanisme D'action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The compound’s interaction with its targets could potentially result in changes that contribute to these activities.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could potentially contribute to the compound’s overall biological activity.
Pharmacokinetics
The compound’s structure, which includes an indole nucleus, could potentially influence its pharmacokinetic properties .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a variety of molecular and cellular effects.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide plays a significant role in biochemical reactions due to its unique structure. The indole moiety is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, indole derivatives have been shown to inhibit enzymes such as monoamine oxidase and cyclooxygenase . The benzotriazinyl group can also interact with biomolecules, potentially affecting their function. The interactions of this compound with these enzymes and proteins can lead to significant biochemical effects, including enzyme inhibition and modulation of protein function.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers. These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The indole moiety can bind to enzyme active sites, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . The benzotriazinyl group can also interact with proteins, potentially altering their conformation and function. These interactions can lead to changes in gene expression, as the compound can modulate the activity of transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, indole derivatives are known to influence the metabolism of tryptophan, leading to the production of bioactive metabolites such as serotonin and melatonin . The benzotriazinyl group can also affect metabolic pathways by interacting with enzymes involved in oxidative stress and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, indole derivatives can be transported by amino acid transporters, facilitating their uptake into cells . The benzotriazinyl group can also interact with binding proteins, influencing the compound’s distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, indole derivatives can localize to the mitochondria, where they can influence mitochondrial function and energy production . The benzotriazinyl group can also affect the compound’s localization by interacting with organelle-specific proteins.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-19(21-11-9-14-13-22-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)23-24-25/h1-8,13,22H,9-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIVGFGXBOGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B6423675.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)
![7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423685.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)

![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6423724.png)
![5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423727.png)
![3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6423733.png)
![3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile](/img/structure/B6423741.png)